1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide
Overview
Description
1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide is a chemical compound with the molecular formula C₁₁H₁₆Br₃N₃O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromopyrazine moiety attached to a piperidine ring, which is further linked to an ethanone group.
Preparation Methods
The synthesis of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the introduction of the bromopyrazine group. The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is employed in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide involves its interaction with specific molecular targets. The bromopyrazine moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide can be compared with other similar compounds, such as:
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound also contains a bromopyrazine moiety but differs in the presence of a pyrimidine ring instead of a piperidine ring.
4-(5-Bromo)pyridinyl pyrazolinone derivatives: These compounds share the bromopyrazine group but have different core structures, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(5-bromopyrazin-2-yl)piperidin-1-yl]ethanone;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O.2BrH/c1-8(16)15-4-2-9(3-5-15)10-6-14-11(12)7-13-10;;/h6-7,9H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEVNDFXJDPNEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CN=C(C=N2)Br.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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